![molecular formula C7H6ClN3 B6336767 5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, 95% CAS No. 1211534-37-0](/img/structure/B6336767.png)

5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

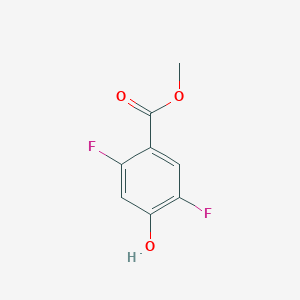

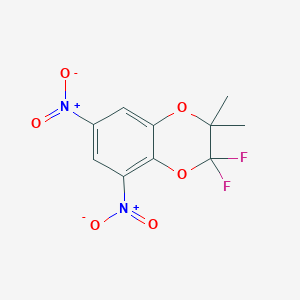

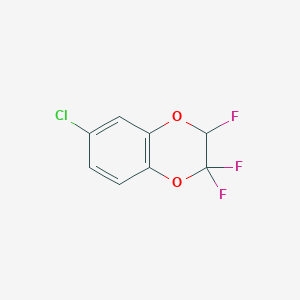

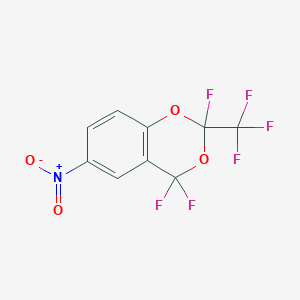

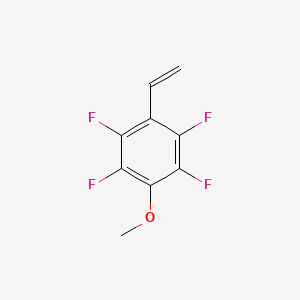

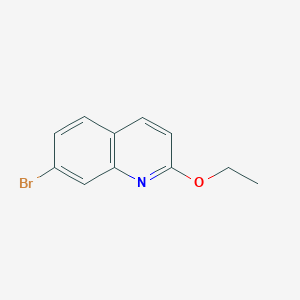

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes 5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine, has been reported in several studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis

The molecular structure of 5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine is part of the family of pyrazolopyridines, which are possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively studied . The synthesis involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

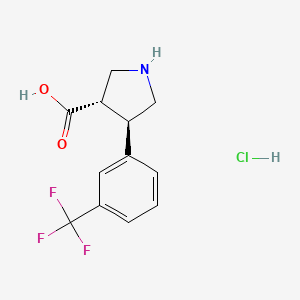

5-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine: serves as a key intermediate in the synthesis of various biologically active compounds. Its structure is closely related to purine bases, which are fundamental components of DNA and RNA. This similarity allows for the creation of analogs that can interact with biological systems in a targeted manner .

Development of Therapeutic Agents

The compound’s unique structure has been explored for the development of therapeutic agents. Researchers have investigated its potential as a scaffold for pharmaceuticals that could exhibit antibacterial, antiviral, antifungal, and antitumor activities .

Catalysis in Organic Reactions

Due to its reactive sites, 5-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine can act as a catalyst in organic reactions. This application is crucial in the field of synthetic chemistry, where it can help in the development of more efficient synthetic routes.

Material Science

In material science, this compound has been used to synthesize novel materials with potential applications in electronics and photonics. Its heterocyclic structure can contribute to the properties of materials such as conductivity and luminescence .

Agricultural Chemistry

There is potential for 5-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine to be used in the synthesis of agrochemicals. Its derivatives could serve as precursors for compounds with herbicidal or insecticidal properties .

Environmental Science

In environmental science, researchers may utilize this compound to study degradation processes or to develop sensors for detecting environmental pollutants. Its reactivity can be harnessed to create compounds that react with specific pollutants, aiding in their detection and measurement .

Mécanisme D'action

Target of Action

Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been studied extensively and are known to interact with various biological targets due to their structural similarity with purine bases adenine and guanine .

Mode of Action

It’s known that these types of compounds can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The specific interactions depend on the substituents present at positions N1, C3, C4, C5, and C6 .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, often related to the targets they interact with .

Result of Action

Similar compounds have been shown to exhibit various biological activities, often related to their interaction with their targets .

Propriétés

IUPAC Name |

5-chloro-3-methyl-2H-pyrazolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-4-5-2-7(8)9-3-6(5)11-10-4/h2-3H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKPUQCNNTUFGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(N=CC2=NN1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.